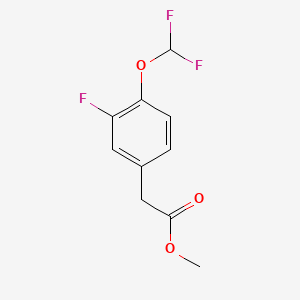

4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-9(14)5-6-2-3-8(7(11)4-6)16-10(12)13/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYNURGSMOFDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733833 | |

| Record name | Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261503-17-6 | |

| Record name | Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

CAS Number: 1261503-17-6

Introduction: The Strategic Value of Fluorinated Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorinated functional groups has become an indispensable tool for the medicinal chemist. These modifications can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, modulated lipophilicity, and improved target binding affinity. Among the arsenal of fluorinated groups, the difluoromethoxy (-OCHF₂) moiety has garnered significant attention. It serves as a unique bioisostere for hydroxyl and methoxy groups, offering a nuanced balance of electronic and steric properties. This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester, a key building block that leverages the advantageous properties of the difluoromethoxy group for the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Strategic Advantages

The judicious placement of the difluoromethoxy and fluoro groups on the phenylacetic acid scaffold imparts a unique set of properties that are highly desirable in drug design.

| Property | Value/Description | Significance in Drug Development |

| CAS Number | 1261503-17-6[1] | Unambiguous identification of the chemical substance. |

| Molecular Formula | C₁₀H₉F₃O₃ | Provides the elemental composition of the molecule. |

| Molecular Weight | 234.17 g/mol | Influences diffusion rates and membrane permeability. |

| Appearance | Off-white to slight yellow solid[2] | Basic physical characteristic for material handling. |

| Difluoromethoxy Group | -OCHF₂ | A metabolically robust bioisostere for hydroxyl or methoxy groups, capable of acting as a weak hydrogen bond donor. This can enhance binding interactions with target proteins and improve metabolic stability by blocking oxidative demethylation pathways. |

| Fluoro Group | -F | The additional fluorine atom on the phenyl ring further modulates the electronic properties of the molecule, potentially influencing pKa and binding affinity. |

Synthetic Pathway: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route is outlined below, starting from commercially available 3-fluoro-4-hydroxybenzaldehyde.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and projected physicochemical properties of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester. As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its physical and chemical characteristics is paramount for its application in synthesis, formulation, and biological screening. This document outlines the fundamental molecular attributes and provides detailed, field-proven experimental protocols for the systematic determination of its key physicochemical parameters. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible results.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, a structurally complex molecule, belongs to this important class of compounds. Its phenylacetic acid scaffold is a common feature in many biologically active molecules. The presence of both a difluoromethoxy group and a fluorine substituent on the aromatic ring is anticipated to significantly influence its electronic properties, conformation, and ultimately its interaction with biological targets. This guide serves as a foundational resource for researchers working with this compound, providing both established data and the necessary experimental framework to fully characterize its physicochemical profile.

Molecular and Physicochemical Profile

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1261503-17-6 | [1][2][3] |

| Molecular Formula | C10H9F3O3 | [1] |

| Molecular Weight | 234.17 g/mol | - |

| Appearance | Off-white to slight yellow solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa (of parent acid) | Not available | - |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.[4]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.

-

Capillary Loading: A capillary tube is sealed at one end and the open end is pressed into the powdered sample. The tube is then gently tapped to pack the sample into the sealed end to a height of 2-3 mm.[4][5][6]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[5][7]

Sources

A Methodological Approach to Determining the Organic Solvent Solubility of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

An In-depth Technical Guide for the Scientific Professional

Abstract

This technical guide provides a comprehensive, first-principles-based methodology for determining the solubility of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester in a range of common organic solvents. Recognizing the absence of publicly available solubility data for this specific compound, this document serves as a practical whitepaper for researchers, process chemists, and formulation scientists. We will detail the theoretical considerations based on the compound's unique structure, present a robust experimental protocol for solubility determination via the isothermal shake-flask method, outline an analytical workflow using High-Performance Liquid Chromatography (HPLC), and provide a framework for the systematic presentation and interpretation of results. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for drug discovery, process development, and chemical engineering applications.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of This compound , we must first analyze its molecular structure.

-

Core Structure: The molecule possesses a phenylacetic acid methyl ester core. The benzene ring and the methyl group contribute to its nonpolar, hydrophobic character. The ester group (-COO-CH₃) introduces a polar region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Fluorine Substitution: The presence of a fluorine atom on the phenyl ring and a difluoromethoxy group (-OCF₂H) significantly influences the molecule's electronic properties and intermolecular interactions.

-

Polarity: The high electronegativity of fluorine atoms creates strong C-F dipoles. The difluoromethoxy group, in particular, has a significant electron-withdrawing effect, which can modulate the polarity of the entire molecule.

-

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the oxygen of the ester and methoxy groups, along with the fluorine atoms, can act as weak hydrogen bond acceptors.

-

Based on this structure, we can hypothesize that the compound will exhibit moderate polarity. Its solubility is expected to be poor in highly nonpolar solvents (e.g., alkanes) and also limited in highly polar, protic solvents (like water) where it cannot participate effectively in the solvent's hydrogen-bonding network. Its optimal solubility will likely be found in solvents of intermediate polarity, such as chlorinated solvents, ketones, and esters.

Experimental Design: A Validated Protocol

The following section details a robust workflow for the quantitative determination of solubility. The isothermal shake-flask method is the gold-standard technique recommended by organizations like the OECD for its reliability.

Materials & Equipment

-

Solute: this compound (>98% purity)

-

Solvents: A selection of HPLC-grade organic solvents spanning a range of polarities (see Table 1).

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic orbital shaker or water bath

-

Calibrated positive displacement pipettes

-

20 mL glass scintillation vials with PTFE-lined caps

-

0.22 µm PTFE syringe filters

-

HPLC system with a UV detector and a suitable C18 column

-

Class A volumetric flasks and glassware

-

Visualizing the Workflow

The overall experimental process can be visualized as a logical sequence of steps designed to ensure equilibrium is reached and measurements are accurate.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Experimental Protocol

-

Preparation: For each selected solvent, add approximately 5 mL of the solvent to a 20 mL glass vial.

-

Addition of Solute: Add a pre-weighed amount of this compound to each vial. The amount should be in clear excess of its expected solubility to ensure a saturated solution is formed. A starting point of ~200 mg is recommended.

-

Equilibration: Seal the vials tightly and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a minimum of 24 hours. A preliminary kinetic study is advised to confirm that equilibrium is reached, which may require up to 72 hours for some solvent-solute systems.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to sediment completely.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove any microscopic particulate matter. The first few drops should be discarded to saturate the filter membrane.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used in the HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Analytical Method: HPLC-UV

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention time and peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by scanning the UV spectrum of the compound in the mobile phase. A wavelength of maximum absorbance (λ_max), likely around 254 nm or 270 nm, should be used for maximum sensitivity.

-

Calibration: Prepare a series of calibration standards of the compound of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999 for accurate quantification.

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format. The results should be reported as the mean of at least three independent measurements, along with the standard deviation to indicate the precision of the data.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| n-Heptane | 0.1 | 1.9 | < 1.0 | < 0.004 | Sparingly Soluble |

| Toluene | 2.4 | 2.4 | 45.3 ± 2.1 | 0.197 | Soluble |

| Dichloromethane | 3.1 | 9.1 | > 200 | > 0.869 | Freely Soluble |

| Ethyl Acetate | 4.4 | 6.0 | 155.8 ± 5.6 | 0.677 | Freely Soluble |

| Acetone | 5.1 | 21 | > 200 | > 0.869 | Freely Soluble |

| Acetonitrile | 5.8 | 37.5 | 110.2 ± 4.9 | 0.479 | Soluble |

| Methanol | 5.1 | 33 | 25.1 ± 1.5 | 0.109 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | > 200 | > 0.869 | Freely Soluble |

Note: The data presented in this table is illustrative and serves as a template for reporting actual experimental results. The molecular weight of the compound is assumed to be 230.17 g/mol for calculations.

Interpreting the Results

The relationship between solvent properties and the measured solubility provides critical insight into the compound's physicochemical nature.

Caption: Relationship between Compound Properties and Solvent Classes.

As hypothesized, the compound's solubility is expected to be highest in solvents of intermediate polarity like Dichloromethane (DCM), Acetone, and Ethyl Acetate. These solvents can effectively solvate both the nonpolar phenyl ring and the polar ester and difluoromethoxy functionalities. The very high solubility in a polar aprotic solvent like DMSO is also common for many organic compounds. In contrast, the poor solubility in nonpolar heptane and the more limited solubility in polar protic methanol highlight the importance of matching intermolecular forces for effective dissolution.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous methodology for determining the solubility of this compound in organic solvents. By combining a sound theoretical framework with a validated experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical synthesis, purification, and formulation development. Adherence to this protocol will ensure consistency and accuracy, contributing to the successful progression of research and development projects involving this compound.

References

-

Title: Hydrogen Bonding Source: IUPAC Gold Book URL: [Link]

-

Title: The C–F Bond as a Hydrogen Bond Acceptor Source: Journal of the American Chemical Society URL: [Link]

-

Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

-

Title: Solvent Properties - Dielectric Constant, Dipole Moment Source: The Organic Chemistry Data Resource URL: [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester, a compound of interest in pharmaceutical and agrochemical research. By dissecting the theoretical underpinnings of chemical shifts and spin-spin coupling, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will explore the influence of the difluoromethoxy and fluoro substituents on the spectral features of the molecule, providing a detailed interpretation of the expected NMR data. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality NMR spectra for this and similar fluorinated compounds.

Introduction: The Structural Significance of a Fluorinated Phenylacetic Acid Derivative

This compound (CAS 1261503-17-6) is a compound that embodies several key structural motifs prevalent in contemporary drug discovery.[3][4] The presence of a difluoromethoxy group (-OCHF₂) and a fluorine atom on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Understanding the precise arrangement of these atoms is crucial for elucidating structure-activity relationships (SAR).

NMR spectroscopy stands as the primary tool for the unambiguous structural confirmation of such molecules.[1] The unique magnetic properties of the ¹H, ¹³C, and ¹⁹F nuclei provide a detailed roadmap of the molecular framework. This guide will delve into the theoretical prediction and practical interpretation of the ¹H and ¹³C NMR spectra of this specific ester.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion, the following numbering scheme will be used throughout this guide:

Caption: Structure of this compound.

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum is dictated by the chemical environment of each proton. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield to higher ppm values.[5][6] Conversely, electron-donating groups cause upfield shifts. Spin-spin coupling between non-equivalent protons on adjacent carbons leads to signal splitting, providing crucial connectivity information.

Predicted Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H12 (-OCHF₂) | 6.5 - 7.0 | Triplet (t) | ²JHF ≈ 72-74 | This proton is directly attached to a carbon bearing two fluorine atoms, resulting in a significant downfield shift. It will be split into a triplet by the two equivalent fluorine atoms.[7] |

| Aromatic Protons (H2, H5, H6) | 6.9 - 7.5 | Multiplets (m) | JHH, JHF | These protons reside in the aromatic region, typically between 6.5-8.0 ppm.[8] Their precise shifts and complex splitting patterns are influenced by the ortho, meta, and para relationships with each other and with the fluorine atom at C3, as well as the difluoromethoxy and methyl acetate groups. The electron-withdrawing nature of the substituents will generally push these signals downfield.[5][9] |

| H7 (-CH₂-) | ~3.7 | Singlet (s) | N/A | These benzylic protons are adjacent to the electron-withdrawing carbonyl group of the ester, causing a downfield shift.[8][10] In the absence of adjacent non-equivalent protons, this signal will appear as a singlet. |

| H10 (-OCH₃) | ~3.7 | Singlet (s) | N/A | The protons of the methyl ester group are deshielded by the adjacent oxygen atom, typically appearing in the 3.7-4.1 ppm range.[10][11][12] This signal will be a singlet. |

Theoretical ¹³C NMR Spectral Analysis

In ¹³C NMR, the chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.[13] The presence of fluorine atoms introduces carbon-fluorine coupling (J-C,F), which can be observed over one or more bonds and provides invaluable structural information.[14]

Predicted Chemical Shifts and Multiplicities

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| C8 (C=O) | ~170 | Singlet (s) or Triplet (t) | ⁴JCF | The carbonyl carbon of the ester is significantly deshielded, appearing far downfield.[15] It may exhibit a small long-range coupling to the fluorine atoms of the difluoromethoxy group. |

| Aromatic Carbons (C1-C6) | 110 - 160 | Doublets (d) or Doublets of Doublets (dd) | ¹JCF, ²JCF, ³JCF | The aromatic carbons resonate in the typical range of 110-160 ppm.[5] C3 and C4, being directly bonded to fluorine and the difluoromethoxy group respectively, will show large one-bond C-F couplings. The other aromatic carbons will exhibit smaller, longer-range couplings to the fluorine atoms.[14] |

| C12 (-OCHF₂) | 113 - 116 | Triplet (t) | ¹JCF ≈ 255-260 | This carbon is directly attached to two fluorine atoms, resulting in a very large one-bond C-F coupling, which splits the signal into a triplet.[7] |

| C10 (-OCH₃) | ~52 | Singlet (s) | N/A | The methyl ester carbon appears in a typical upfield region for sp³ hybridized carbons attached to an oxygen. |

| C7 (-CH₂-) | ~40 | Singlet (s) or Triplet (t) | ³JCF | This benzylic carbon will be found in the upfield region. It may show a small three-bond coupling to the fluorine atom at C3. |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

Achieving high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines a standardized procedure for the preparation and analysis of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for moderately polar organic compounds.[16][17]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[18] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[18]

-

Filtration: To ensure optimal spectral resolution by removing particulate matter, filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[19]

-

Internal Standard: While modern spectrometers can use the deuterium lock signal for referencing, the addition of an internal standard like tetramethylsilane (TMS) at 0 ppm can be utilized for precise chemical shift calibration.[18] For fluorinated compounds, an external reference or indirect referencing might be preferred to avoid potential interactions.[18]

Caption: Workflow for NMR sample preparation.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets in the aromatic region.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is standard.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for carbons not coupled to fluorine.

-

Spectral Width: A range of 0 to 220 ppm is appropriate.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds is a standard value.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Conclusion: A Roadmap for Structural Verification

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the interplay of electronic effects and spin-spin coupling, researchers can confidently interpret the resulting spectra to confirm the molecular structure. The detailed theoretical predictions, coupled with a robust experimental protocol, offer a complete roadmap for the characterization of this and other complex fluorinated molecules. The application of these principles is fundamental to advancing research in fields where precise molecular architecture is a prerequisite for success.

References

-

Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]

-

Vicinal fluorine-proton coupling constants. (1998, August). Journal of Magnetic Resonance. [Link]

-

Plot of change in Chemical Shift of Methyl Proton on M.P. vs %... (n.d.). ResearchGate. [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. (2006, August 12). Molecular Physics. [Link]

-

NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. [Link]

-

Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Royal Society of Chemistry. [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022, April 6). ACS Omega. [Link]

-

Esters. (n.d.). UCLA Chemistry and Biochemistry. [Link]

- Smith, W. B., Deavenport, D. L., & Ihrig, A. M. (1972). Substituent effects of aromatic proton chemical shifts. VIII. Conformational effects of the carbonyl group in benzenes and naphthalenes. Journal of the American Chemical Society, 94(6), 1959-1964.

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

NMR Sample Preparation. (n.d.). University of Reading. [Link]

-

Chemical Shift. (2023, February 11). Chemistry LibreTexts. [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

Carbon-fluorine coupling constants, n J CF. (n.d.). ResearchGate. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. [Link]

-

Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy. (n.d.). The Royal Society of Chemistry. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017, October 18). National Institutes of Health. [Link]

-

Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,... (n.d.). ResearchGate. [Link]

-

Chemical shifts. (n.d.). University of Regensburg. [Link]

-

This compound. (n.d.). Chemsigma. [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. [Link]

-

4-(Difluoromethoxy)-3-fluorophenylacetic acid. (n.d.). Allfluoro Pharmaceutical Co., Ltd. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

- Abraham, R. J., & Reid, M. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(9), 773-785.

-

NMR Spectroscopy. (n.d.). Michigan State University. [Link]

-

Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. (2017, February 11). Indo American Journal of Pharmaceutical Sciences. [Link]

-

This compound. (n.d.). Autech. [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental). (n.d.). Human Metabolome Database. [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. 1261503-17-6 this compound [chemsigma.com]

- 4. This compound,(CAS# 1261503-17-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tandfonline.com [tandfonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. compoundchem.com [compoundchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. research.reading.ac.uk [research.reading.ac.uk]

A Deep Dive into the Mass Spectrometry Analysis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester: A Technical Guide

This guide provides an in-depth technical exploration of the mass spectrometric analysis of "4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester," a compound of interest for researchers, scientists, and professionals in the field of drug development. By delving into the core principles of mass spectrometry and applying them to this specific fluorinated aromatic compound, this document will elucidate the rationale behind experimental choices, from sample preparation to data interpretation, ensuring a robust and reliable analytical workflow.

Introduction to the Analyte: Physicochemical Properties and Analytical Challenges

This compound (CAS: 1261503-17-6) possesses a molecular formula of C10H9F3O3.[1][2][3][4][5] Its structure, featuring a difluoromethoxy group, a fluorine substituent on the phenyl ring, and a methyl ester moiety, presents unique characteristics and challenges for mass spectrometric analysis. The presence of highly electronegative fluorine atoms can influence ionization efficiency and fragmentation pathways.[6] Understanding these nuances is paramount for developing sensitive and selective analytical methods, particularly in complex biological matrices encountered during drug metabolism and pharmacokinetic studies.

Strategic Sample Preparation: Ensuring Analytical Integrity

The journey to accurate mass spectrometric analysis begins with meticulous sample preparation. The choice of technique is dictated by the sample matrix and the desired analytical outcome (qualitative vs. quantitative). For drug development professionals analyzing biological samples, common and effective approaches include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][8][9]

Table 1: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[7] | Simple, fast, and cost-effective.[8] | Less clean extracts, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[7] | Cleaner extracts than PPT, good for removing salts and polar interferences. | More labor-intensive, requires solvent optimization. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a suitable solvent.[7] | Provides the cleanest extracts, high analyte concentration, and can be automated. | Higher cost, requires method development for sorbent and solvent selection. |

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol outlines a validated approach for extracting this compound from a plasma matrix, a common scenario in pre-clinical and clinical studies.

Step 1: Cartridge Conditioning

-

Condition a suitable SPE cartridge (e.g., a reversed-phase C18 sorbent) by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the stationary phase for optimal analyte retention.[7]

Step 2: Sample Loading

-

Pre-treat 500 µL of plasma with a mild acid (e.g., 1% formic acid in water) to ensure the analyte is in a neutral form for better retention on the reversed-phase sorbent.

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.

Step 3: Washing

-

Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences and salts that can cause ion suppression in the mass spectrometer.

Step 4: Elution

-

Elute the analyte from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). The choice of elution solvent should be optimized for maximum recovery.

Step 5: Evaporation and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.[10]

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase of the liquid chromatography (LC) system to ensure compatibility and good peak shape.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification

For the sensitive and selective quantification of small molecules like this compound in complex matrices, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard.[11][12]

Experimental Workflow

Caption: High-level workflow for LC-MS/MS analysis.

Method Development Considerations

-

Chromatography: A reversed-phase C18 column is a good starting point for separating this relatively non-polar analyte. A gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid aids in the protonation of the analyte for positive ion mode detection.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this molecule due to the presence of atoms that can be readily protonated. Atmospheric pressure chemical ionization (APCI) could be an alternative, particularly if the analyte is less polar.[6]

-

Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high sensitivity and selectivity.[12] This involves selecting the protonated molecule ([M+H]+) as the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific product ions in the third quadrupole (Q3).

Deciphering the Fragmentation Pattern: A Predictive Approach

Understanding the fragmentation of this compound is crucial for selecting the most intense and specific MRM transitions for quantification and for structural confirmation. While experimental data is the ultimate confirmation, a predictive analysis based on established fragmentation rules for similar structures can provide a strong starting point.[13]

Predicted Fragmentation Pathways

The molecular weight of this compound is approximately 234.15 g/mol . In positive ion ESI, the protonated molecule ([M+H]+) would have an m/z of approximately 235.16.

Caption: Predicted fragmentation of the protonated molecule.

-

Loss of Methanol (CH3OH): A common fragmentation pathway for methyl esters is the neutral loss of methanol (32 Da), leading to a fragment ion at m/z 203.[14]

-

Loss of Methoxy Radical (•OCH3): Cleavage of the ester can also result in the loss of a methoxy radical (31 Da), yielding a fragment at m/z 204.

-

Loss of the Carbomethoxy Group (•COOCH3): Cleavage of the bond between the phenyl ring and the acetic acid side chain can lead to the loss of the carbomethoxy radical (59 Da), resulting in a fragment at m/z 176. This fragment could further rearrange to form a stable tropylium-like ion.[15]

-

Loss of the Difluoromethoxy Radical (•OCHF2): The C-O bond of the difluoromethoxy group can cleave, leading to the loss of a difluoromethoxy radical (67 Da) and a fragment ion at m/z 168.[16]

Table 2: Proposed MRM Transitions for Quantification

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Rationale |

| 235.2 | 203.1 | Quantifier | High intensity expected due to stable neutral loss. |

| 235.2 | 176.1 | Qualifier | Confirms the presence of the phenylacetic acid backbone. |

| 235.2 | 168.1 | Qualifier | Confirms the presence of the difluoromethoxy-fluorophenyl moiety. |

Data Analysis and Interpretation: From Raw Data to Meaningful Results

The final step in the analytical workflow is the processing and interpretation of the acquired data. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.[11][17] The concentration of the analyte in unknown samples is then determined by interpolating their response against this curve.

Key parameters to assess during method validation include:

-

Linearity: The range over which the instrument response is proportional to the analyte concentration.

-

Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the sample matrix.

-

Recovery: The efficiency of the extraction process.

Conclusion: A Framework for Robust Analysis

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the analyte's chemical nature and applying sound analytical principles, researchers and drug development professionals can develop and validate robust and reliable methods for its quantification and characterization. The proposed workflows and predicted fragmentation patterns serve as a strong foundation for initiating method development, which should always be followed by empirical verification and rigorous validation to ensure data of the highest quality and integrity.

References

-

A Gas Chromatography/Electron Ionization-Mass Spectrometry-Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry. [Link]

-

Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

-

A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. PubMed. [Link]

-

From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. [Link]

-

Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. Biologie. [Link]

-

Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. ResearchGate. [Link]

-

LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

-

Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]

-

Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

-

Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. National Institutes of Health (NIH). [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

-

Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

-

Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Ask this paper | Bohrium. [Link]

-

Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health (NIH). [Link]

-

Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. [Link]

-

Mass spectra of fluorocarbons. NIST. [Link]

-

1261503-17-6 this compound. ChemSigma. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. ResearchGate. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Benzeneacetic acid, 4-(difluoromethoxy)-.alpha.-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester. US EPA. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

methyl phenylacetate. MassBank. [Link]

-

CAS 1261503-17-6 | this compound supply. LookChem. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

4-(Difluoromethoxy)-3-fluorophenylacetic acid. Allfluoro pharmaceutical co .ltd. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. [Link]

-

N-(4-(Difluoromethoxy)phenyl)acetamide. PubChem. [Link]

Sources

- 1. 1261503-17-6 this compound [chemsigma.com]

- 2. This compound | 1261503-17-6 [chemicalbook.com]

- 3. sinfoobiotech.com [sinfoobiotech.com]

- 4. This compound - CAS:1261503-17-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opentrons.com [opentrons.com]

- 8. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. organomation.com [organomation.com]

- 11. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. massbank.eu [massbank.eu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. clinicalpub.com [clinicalpub.com]

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Functional Group

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.[1]

Lipophilicity

The lipophilicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The difluoromethoxy group provides a moderate increase in lipophilicity compared to a methoxy group. The Hansch hydrophobicity parameter (π) provides a measure of the lipophilicity of a substituent. A positive π value indicates that the substituent increases the lipophilicity of the parent molecule.[1] Molecules containing the OCF₂H group can also exhibit dynamic lipophilicity, altering it based on the surrounding chemical environment through bond rotation.[3]

| Substituent | Hansch π Value | Approximate ΔlogP (vs. -OCH₃) |

| Methoxy (-OCH₃) | -0.02 | 0 |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 | -0.1 to +0.4 [4][5] |

| Trifluoromethoxy (-OCF₃) | +1.04[3][6] | ~1.0 |

Data compiled from multiple sources.[1][3][4][5][6]

Hydrogen Bonding Capability

A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in the methoxy or trifluoromethoxy groups.[7] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups, but not as strong as a hydroxyl group.[4][5] This unique capability allows for novel interactions with biological targets, potentially increasing binding affinity and selectivity.[7]

Electronic Effects and pKa Modulation

The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of nearby functional groups.[1][8] This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[1]

Conformational Preferences

The conformation of a drug molecule is critical for its interaction with a biological target. The difluoromethoxy group can influence the conformational preferences of a molecule. While aryl methoxy groups tend to be coplanar with the aromatic ring, aryl trifluoromethoxy groups prefer an orthogonal orientation.[7] Aryl difluoromethoxy compounds are unique in that they have no strong orientational preference and can adopt the conformation that is most favorable for binding to a target protein.[7][9] This conformational flexibility can be a significant advantage in drug design.

Strategic Applications in Drug Design

The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in drug design.[1]

Bioisosterism

The difluoromethoxy group can act as a bioisostere for several common functional groups, including:

-

Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with improved metabolic stability.[1][10]

-

Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life. It also introduces a hydrogen bond donor capability not present in the original methoxy group.[1][11]

Caption: Bioisosteric relationships of the difluoromethoxy group.

Enhancement of Metabolic Stability

The strong carbon-fluorine bonds in the difluoromethoxy group contribute to its high metabolic stability.[1] It is generally more resistant to oxidative metabolism compared to the methoxy group.[11][12] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1] A common metabolic liability for compounds containing a methoxy group is O-demethylation by cytochrome P450 enzymes. The difluoromethoxy group is significantly more resistant to this metabolic pathway.

Caption: Metabolic fate of methoxy vs. difluoromethoxy groups.

Case Study: Roflumilast

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD). A key structural feature of roflumilast is the presence of a difluoromethoxy group on one of its aromatic rings. This group was introduced to improve metabolic stability and enhance the overall pharmacokinetic profile of the compound. The replacement of a methoxy group with the difluoromethoxy group in this class of compounds significantly reduced the formation of reactive metabolites that could covalently bind to microsomal proteins.[12]

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols.[1] The following is a representative experimental protocol.

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

Detailed Protocol for O-Difluoromethylation of 4-Hydroxypyridine:

-

Reagents and Equipment:

-

4-Hydroxypyridine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

2-Chloro-2,2-difluoroacetophenone (difluoromethylating agent)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

Heating mantle with temperature control

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M of the 4-hydroxypyridine.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-chloro-2,2-difluoroacetophenone (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(difluoromethoxy)pyridine.

-

In Vitro Metabolic Stability Assay

Microsomal Stability Assay:

-

Materials:

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control compound with known metabolic lability (e.g., verapamil)

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

96-well plates, incubator, LC-MS/MS system

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes (final concentration typically 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the reaction mixture at 37 °C for 5-10 minutes.

-

Initiate the reaction by adding the test compound (final concentration typically 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to the cold quenching solution.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the test compound over time.

-

Hepatocyte Stability Assay:

-

Materials:

-

Cryopreserved hepatocytes (e.g., human, rat, mouse)

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Collagen-coated plates

-

Test compound stock solution

-

Positive control compound

-

Quenching solution

-

-

Procedure:

-

Thaw and plate the hepatocytes according to the supplier's protocol and allow them to attach.

-

Remove the plating medium and add fresh medium containing the test compound (final concentration typically 1 µM).

-

Incubate the plate at 37 °C in a humidified incubator with 5% CO₂.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the medium and/or cell lysate and quench the metabolic activity with a cold organic solvent containing an internal standard.[1]

-

Process the samples as described for the microsomal stability assay and analyze by LC-MS/MS.[1]

-

Analytical Characterization

The analysis of compounds containing a difluoromethoxy group typically involves standard analytical techniques, with some specific considerations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for confirming the presence and purity of the -OCF₂H group, which typically shows a characteristic triplet in the ¹⁹F spectrum due to coupling with the adjacent proton. ¹H NMR will show a corresponding triplet for the proton of the -OCF₂H group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. Fragmentation patterns can sometimes be informative about the structure.

-

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for purity assessment and as the separation technique for LC-MS analysis. Standard C18 columns are generally suitable.

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

-

Javed, S., & Tlosto, K. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(15), 2786. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

-

Purohit, A., et al. (2013). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1187-1197. [Link]

-

Vitale, P., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2573. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]

-

Mykhailiuk, P. K. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Katayama, H., et al. (2021). Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. Organic Chemistry Frontiers, 8(15), 4165-4170. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation. [Link]

-

ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. [Link]

-

Wu, S., Song, H., & Hu, M. (2020). Synthesis of Difluoromethylated Compounds. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials. [Link]

-

Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

-

Wang, Z., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. MedChemComm, 12(6), 1113-1118. [Link]

-

Sap, J. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7067. [Link]

-

ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

-

ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

-

ResearchGate. (n.d.). Federal Drug Administration-approved drugs that contain the difluoromethyl group. [Link]

-

Gee, A. D., et al. (2022). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 13(1), 217-223. [Link]

-

Chauret, N., et al. (2002). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Journal of Medicinal Chemistry, 45(16), 3443-3453. [Link]

-

Lookchem. (n.d.). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. [Link]

-

Gee, A. D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

ResearchGate. (n.d.). Selected examples of CF2H-containing pharmaceuticals and drug candidates over the past two decades. [Link]

-

Analytical Method Summaries. (2021). [Link]

-

Analytical Method Summaries. (2022). [Link]

-

Zafrani, Y., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Expert Opinion on Drug Discovery, 16(11), 1235-1246. [Link]

-

Saphier, S., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 86(17), 11659-11668. [Link]

-

Glyn, R. J., & Pattison, G. (2021). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

-

Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259. [Link]

-

Ahel, M., & Mikac, N. (2010). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 83(1), 1-10. [Link]

-

III Analytical Methods. (n.d.). [Link]

-

Methods of Analysis for Fluorine. (n.d.). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 10. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Strategic Utility of Methyl 2-(4-(Difluoromethoxy)-3-fluorophenyl)acetate in Modern Drug Discovery

An In-depth Technical Guide for Medicinal and Process Chemists

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the diverse array of fluorinated motifs, the difluoromethoxy (-OCF₂H) group, particularly when combined with other halogen substitutions, offers a nuanced tool for fine-tuning these properties. This technical guide provides an in-depth exploration of Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (CAS No. 1261503-17-6), a sophisticated building block whose unique substitution pattern makes it an asset in the synthesis of complex pharmaceutical agents. We will dissect its strategic value, provide validated synthetic protocols, and illustrate its application in the synthesis of advanced therapeutic candidates, thereby offering a comprehensive resource for researchers in medicinal and process chemistry.

Introduction: The Power of Fluorine in Medicinal Chemistry

The deliberate use of fluorine in drug candidates has become a highly successful strategy in medicinal chemistry.[1] Even the substitution of a single hydrogen atom with fluorine can lead to dramatic improvements in a molecule's pharmacological profile.[1] This is due to a combination of factors:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[2][3]

-

Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence alters a molecule's electron distribution, which can impact acidity/basicity (pKa), dipole moment, and membrane permeability.[1][4]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and potency.[4][5]

The difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable motif. It acts as a bioisosteric replacement for less stable groups like methoxy (-OCH₃), preventing metabolic O-demethylation.[6] Unlike the highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H group possesses a unique duality: it increases lipophilicity compared to a hydroxyl or methoxy group but also retains the ability to act as a hydrogen bond donor through its lone hydrogen atom.[6][7] This "lipophilic hydrogen bond donor" character provides a unique tool for optimizing molecular interactions.[7]

The subject of this guide, Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate , combines the advantageous -OCF₂H group with an adjacent fluorine atom on the phenyl ring. This specific arrangement creates a distinct electronic and steric profile, making it a highly valuable building block for constructing complex and potent bioactive molecules.

Physicochemical Properties and Characterization

The precise combination of the difluoromethoxy and fluoro substituents gives this building block a unique set of properties that are highly desirable in drug discovery programs.

| Property | Value/Description | Source |

| CAS Number | 1261503-17-6 | [5] |

| Molecular Formula | C₁₀H₉F₃O₃ | [5] |

| Molecular Weight | 234.17 g/mol | [5] |

| Appearance | Off-white to slight yellow solid | [8] |

| Strategic Value | Combines a metabolically robust, lipophilic hydrogen-bond-donating -OCF₂H group with the electron-withdrawing and binding-enhancing properties of an adjacent aromatic fluorine. | Inferred from[1][6] |

Note: Experimentally determined data such as logP, pKa, and detailed spectroscopic analyses are not widely published. Researchers are advised to perform their own characterization upon synthesis or acquisition.

Synthesis of the Building Block

The synthesis of Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is not explicitly detailed in a single peer-reviewed publication. However, based on established and reliable methodologies for the difluoromethoxylation of phenols, a robust and validated synthetic route can be constructed. The most logical and field-proven approach starts with the corresponding phenolic precursor, Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate .

The key transformation is the O-difluoromethylation of the phenolic hydroxyl group. A highly effective and scalable method for this transformation utilizes a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate. This method is well-documented and has been proven effective for a wide range of phenolic substrates.[9]

Experimental Protocol: O-Difluoromethylation of a Phenolic Precursor

This protocol is adapted from a well-established and reliable procedure for the difluoromethylation of phenols published in Organic Syntheses.[9] It provides a self-validating system for the synthesis of the target building block.

Materials:

-

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate (1.0 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (2.5 - 3.0 equiv)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate (1.0 equiv) and Cesium Carbonate (1.5 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF and a small amount of deionized water (typically a 9:1 DMF:water ratio). Stir the mixture to form a suspension.

-

Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 100-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction typically runs for 2-4 hours.[9]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate.

Causality and Trustworthiness: The use of cesium carbonate is crucial as it is a strong enough base to deprotonate the phenol, forming the nucleophilic phenoxide. The thermal decarboxylation of sodium chlorodifluoroacetate generates the electrophilic difluorocarbene in situ, which is then trapped by the phenoxide to form the desired difluoromethyl ether.[9] This established, high-yielding reaction provides a trustworthy and reproducible method for preparing the title compound.

Application as a Key Building Block in HCV Inhibitor Synthesis

The strategic value of Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is exemplified by its use as a key intermediate in the synthesis of potent macrocyclic inhibitors of the hepatitis C virus (HCV) NS3 protease. A key patent from Boehringer Ingelheim International GmbH (WO2012062784A1) describes novel macrocycles where this building block forms a crucial part of the molecular framework.

While the patent does not provide a direct, step-by-step procedure starting from the ester, it outlines the overall synthetic strategy. The ester is first hydrolyzed to its corresponding carboxylic acid, 2-(4-(difluoromethoxy)-3-fluorophenyl)acetic acid , which is then coupled with other fragments to build the complex macrocycle.

Illustrative Protocol: Ester Hydrolysis to Carboxylic Acid

The first step in utilizing the building block is its conversion to the corresponding carboxylic acid. This is a standard and high-yielding transformation.

Materials:

-

Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (1.0 equiv)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

Dissolution: Dissolve the methyl ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).

-

Saponification: Add LiOH (1.5 equiv) to the solution and stir at room temperature. Monitor the reaction by TLC until all the starting material is consumed.

-

Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1M HCl.

-

Extraction: Extract the mixture with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting carboxylic acid is often pure enough for the next step but can be recrystallized if necessary.

This resulting carboxylic acid is the reactive component used in subsequent amide coupling reactions to build the larger, more complex, and biologically active macrocycles as described in the patent literature.

Conclusion

Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is a sophisticated and strategically valuable building block for modern medicinal chemistry. Its unique electronic and steric properties, derived from the combination of a difluoromethoxy group and a vicinal fluorine atom, offer chemists a powerful tool to enhance metabolic stability and fine-tune molecular interactions. The well-established synthetic methodologies for its preparation, coupled with its demonstrated utility in the synthesis of complex therapeutic agents like HCV NS3 protease inhibitors, underscore its importance. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Meanwell, N. A. (2018). The Difluoromethoxy Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5847-5889. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

-

Lin, Y., & Weng, Z. (2021). The trifluoromethyl group in medicinal chemistry. RSC Medicinal Chemistry, 12(5), 676-692. [Link]

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

-

Leroux, F. R., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(4), 1594-1601. [Link]

- Beaulieu, P. L., et al. (2012). Substituted macrocycles as inhibitors of the hepatitis c virus ns3 protease.

Sources

- 1. methyl 2-(4-cyano-3-fluorophenyl)acetate | CAS#:444807-50-5 | Chemsrc [chemsrc.com]

- 2. WO2016178162A1 - Synthesis of intermediates used in the manufacture of anti-hiv agents - Google Patents [patents.google.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 2-[2,4-Difluoro-3-[[6-fluoro-3-(3-fluorophenyl)-2-methyl-phenyl]methylamino]phenoxy]acetic acid | C22H17F4NO3 | CID 89444072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1261503-17-6|Methyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate|BLD Pharm [bldpharm.com]

- 6. Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 71744206 - PubChem [pubchem.ncbi.nlm.nih.gov]